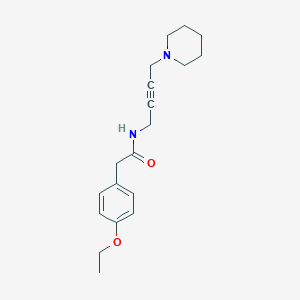

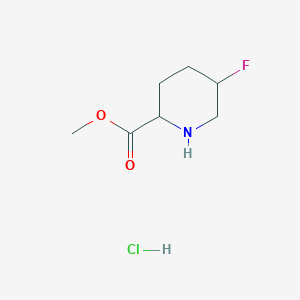

![molecular formula C20H15FN4O2S B2486985 N-(3-fluorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941948-87-4](/img/structure/B2486985.png)

N-(3-fluorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds structurally related to "N-(3-fluorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide" often involves complex reactions, including the replacement of acetamide groups with alkylurea or the creation of derivatives through various chemical reactions. For instance, Xiao-meng Wang et al. (2015) explored the modification of a PI3Ks inhibitor by replacing the acetamide group with alkylurea, showcasing a method that could potentially be applied to the synthesis of related compounds (Wang et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to "N-(3-fluorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide" has been analyzed through various spectroscopic techniques. For example, the structure of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides was elucidated using NMR, mass, and elemental analysis, providing insights into the molecular configuration and potential functional groups that may be present in related compounds (Ahmad et al., 2012).

Chemical Reactions and Properties

The chemical reactivity and properties of structurally related compounds are often characterized by their ability to undergo specific reactions or exhibit particular biological activities. For example, compounds synthesized by K. Sunder et al. (2013), which bear structural resemblance, were evaluated for anti-inflammatory activity, highlighting the potential for related compounds to engage in bioactive interactions (Sunder et al., 2013).

Scientific Research Applications

Synthesis and Derivative Formation:

- The compound has been utilized in the synthesis of stable isotope-labeled antibacterial agents, specifically RWJ-416457 and its metabolite. This synthesis involves the construction of a stable isotope-labeled pyrazole ring and the formation of [13CD3]RWJ-416457, showcasing its utility in creating specialized antibacterial agents (Lin & Weaner, 2012).

- Another study synthesized a novel class of pyridazin-3-one derivatives using a reaction that included 3-oxo-2-arylhydrazonopropanals and active methylene compounds. This synthesis pathway highlights the versatile use of the compound in creating fused azine structures, which are significant in medicinal chemistry (Ibrahim & Behbehani, 2014).

Antitumor and Anticancer Applications:

- Some derivatives of the compound have been tested for antitumor activities. For example, certain synthesized derivatives of 3-phenylthiazolo[4,5-d]pyrimidine-2-thiones displayed promising results against human tumor cell lines, demonstrating its potential in cancer treatment (Becan & Wagner, 2008).

Applications in Imaging and PET Scans:

- It has been used in the synthesis of novel ligands for molecular imaging of glioma using PET scans. The compound SSR180575 was synthesized in this context, further emphasizing its use in diagnostic imaging and potentially in the management of cancer (Cheung et al., 2014).

Pharmacological Research:

- The compound has been explored for its potential in pharmacological applications. For instance, a study synthesized and evaluated new amides derived from pyrrolidinyl-acetic acid, showcasing the potential anticonvulsant activity in animal models, furthering our understanding of its possible use in treating epilepsy (Obniska et al., 2015).

properties

IUPAC Name |

N-(3-fluorophenyl)-2-(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN4O2S/c1-12-22-18-19(28-12)17(13-6-3-2-4-7-13)24-25(20(18)27)11-16(26)23-15-9-5-8-14(21)10-15/h2-10H,11H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBULGYATRSFJOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC(=CC=C3)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

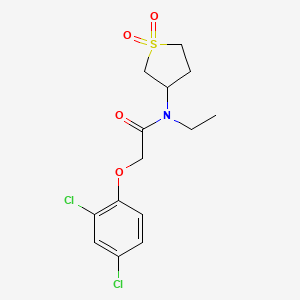

![(Z)-methyl 3-(2-methoxyethyl)-2-((2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2486903.png)

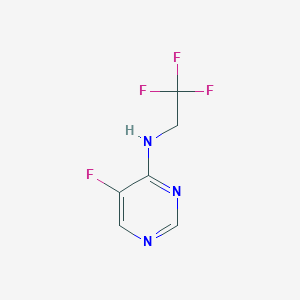

![Ethyl 2-[(3-bromopropanoyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2486907.png)

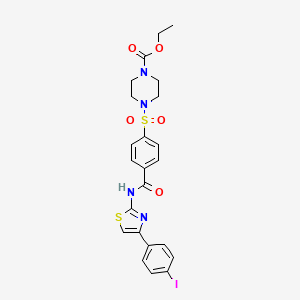

![3-bromo-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2486908.png)

![1-[3-(1-methyl-1H-pyrrol-2-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2486914.png)

![2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetic acid](/img/structure/B2486915.png)

![4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate](/img/structure/B2486917.png)

![1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2486918.png)

![2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(3-phenylpropyl)acetamide](/img/structure/B2486920.png)

![N-(4-ethylphenyl)-2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2486925.png)